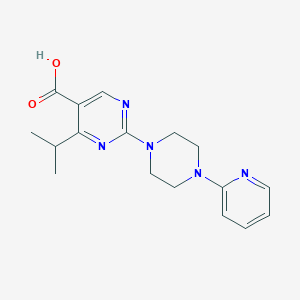

4-Isopropyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-propan-2-yl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-12(2)15-13(16(23)24)11-19-17(20-15)22-9-7-21(8-10-22)14-5-3-4-6-18-14/h3-6,11-12H,7-10H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKIGBWARWLFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC=C1C(=O)O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of catalysts such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of 4-Isopropyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid exhibit significant anticancer properties. A study demonstrated that compounds derived from this structure showed inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism of action is primarily attributed to the inhibition of cell proliferation and induction of apoptosis.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.71 | Apoptosis induction |

| PC3 | 8.23 | Cell cycle arrest |

2. Neuropharmacological Effects

The compound has been studied for its potential neuroprotective effects. In animal models, it has shown promise in reducing neuroinflammation and protecting against neuronal cell death, suggesting applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Antidepressant Properties

Another significant application is in the field of psychiatry, where the compound has been investigated for its antidepressant effects. Preclinical studies have indicated that it may enhance serotonergic signaling, which could be beneficial in treating depression and anxiety disorders.

Case Studies

Case Study 1: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound, against various cancer cell lines. The results indicated that the compound exhibited potent cytotoxicity with an IC50 value significantly lower than standard chemotherapeutic agents.

Case Study 2: Neuroprotective Effects

In a model of neuroinflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Isopropyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid include other pyrimidine derivatives and piperidine-containing compounds. Examples include:

- 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester

- Various substituted piperidines and pyrimidines

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the isopropyl group and the pyridin-2-ylpiperazin moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Biological Activity

4-Isopropyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an isopropyl group and a piperazine moiety linked to a pyridine ring. Its molecular formula is C₁₃H₁₈N₄O₂, and it has a molecular weight of 270.31 g/mol. The structure is essential for understanding its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Target Enzymes:

- Protein Kinases: Similar compounds have been noted for their inhibitory effects on protein kinases, which play crucial roles in cell proliferation and survival.

- ATP-binding Sites: The compound may act as an ATP-competitive inhibitor, selectively affecting specific kinases involved in cancer progression.

Biological Activity

The compound exhibits several notable biological activities:

1. Anticancer Properties:

Research indicates that the compound can induce apoptosis in tumor cells, making it a candidate for cancer therapy. It has been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .

2. Immunomodulatory Effects:

In vitro studies suggest that the compound can modulate immune responses by influencing the activity of immune cells. For instance, it has been observed to enhance the activity of mouse splenocytes in the presence of programmed death-ligand 1 (PD-L1), suggesting potential applications in immunotherapy .

3. Neuroprotective Effects:

Emerging evidence points towards neuroprotective effects, particularly through modulation of neurotransmitter systems influenced by piperazine derivatives .

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of cell growth at concentrations above 100 nM, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Immune Modulation

In another study focusing on immune modulation, the compound was tested on mouse models to evaluate its ability to enhance T-cell responses against tumors. The findings indicated a substantial increase in T-cell activation markers when treated with the compound compared to controls .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-isopropyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxylic acid, and how can reaction yields be optimized?

- Methodology : Multi-step organic synthesis typically involves coupling pyrimidine carboxylic acid derivatives with substituted piperazines. For example, nucleophilic substitution reactions under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF) can attach the piperazine moiety to the pyrimidine core . Optimize yields by using catalysts like Pd(PPh₃)₄ for cross-coupling reactions and monitoring reaction progress via TLC or HPLC.

- Key Data : Reaction conditions (solvent: DMF, temp: 70°C) and characterization data (e.g., ESI-MS: [M+H]⁺ observed at m/z 396.2) are critical for reproducibility .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodology : Use a combination of spectroscopic techniques:

- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1620 cm⁻¹ and aromatic C=N/C=C bonds at ~1590 cm⁻¹ .

- Mass spectrometry (ESI-MS) : Match observed [M+H]⁺ peaks with calculated molecular weights (e.g., m/z 396.2 for C₁₈H₂₁N₅O₂) .

- NMR : Assign signals for pyrimidine protons (~δ 8.5–9.0 ppm) and isopropyl groups (~δ 1.2–1.5 ppm) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Keep in sealed containers at –20°C to maintain stability .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase) based on pyrimidine and piperazine moieties .

- In vitro assays : Test inhibitory activity against target proteins (e.g., IC₅₀ values) and correlate with substituent effects (e.g., isopropyl vs. methyl groups) .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Methodology :

- Meta-analysis : Systematically review assay conditions (e.g., buffer pH, incubation time) across studies to identify variables affecting activity .

- Control experiments : Replicate conflicting studies with standardized protocols (e.g., fixed enzyme concentrations or temperature) .

Q. How can researchers modify the compound to enhance solubility without compromising activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.